Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area of CAS 896020-17-0 Versus the N-Desmethyl Analog
The N-methyl substitution in CAS 896020-17-0, compared with the N-desmethyl analog N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide (PubChem CID 21623912), results in an increase in computed lipophilicity (XLogP3-AA from 0.3 to 0.9) and eliminates the sole hydrogen bond donor [1]. The topological polar surface area remains identical at 72.1 Ų for both compounds, indicating that the N-methyl group modulates passive membrane permeability without altering the overall polarity surface. This shift in logP of approximately 0.6 log units moves the compound into a more favorable range for CNS permeability (typically logP 1–3), while the N-desmethyl analog falls below the optimal window [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; HBD = 0; TPSA = 72.1 Ų |
| Comparator Or Baseline | N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide (N-desmethyl analog): XLogP3-AA = 0.3; HBD = 1; TPSA = 72.1 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.6; ΔHBD = -1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); values retrieved from PubChem compound summaries |
Why This Matters
The N-methyl group shifts the compound into a more favorable CNS drug-like lipophilicity range and eliminates the sole hydrogen bond donor, which is critical for programs requiring passive blood-brain barrier penetration.
- [1] PubChem. (2024). Compound Summary for CID 18107328: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 21623912: N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide. National Center for Biotechnology Information. View Source
